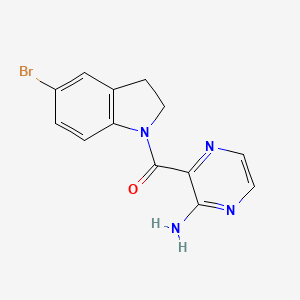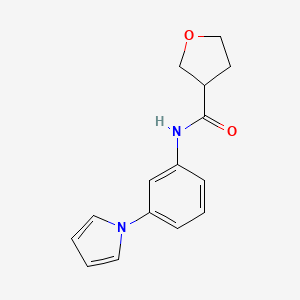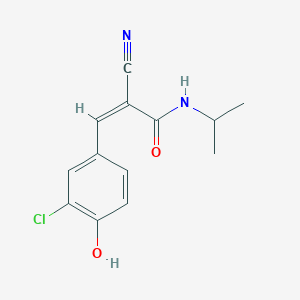
(3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone, also known as BIPM, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and exhibits promising biochemical and physiological effects, making it a subject of interest for future research.
Mécanisme D'action
The mechanism of action of (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone is not fully understood, but studies have suggested that it may act as a protein kinase inhibitor. Specifically, this compound has been shown to inhibit the activity of the protein kinases CK2 and PAK1, which are involved in various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone is its unique mechanism of action, which may make it a promising candidate for the development of new cancer therapies and neuroprotective agents. Additionally, this compound is relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in various disease states. Finally, studies are needed to assess the safety and efficacy of this compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone involves a multi-step process that begins with the reaction of 5-bromo-2,3-dihydroindole with 2-amino pyrazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to produce the final product, this compound.
Applications De Recherche Scientifique
(3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3-aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-9-1-2-10-8(7-9)3-6-18(10)13(19)11-12(15)17-5-4-16-11/h1-2,4-5,7H,3,6H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWEOAGZWMTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-propoxyacetamide](/img/structure/B7531691.png)
![N-methyl-1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7531702.png)
![(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone](/img/structure/B7531707.png)
![N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7531711.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7531726.png)
![N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide](/img/structure/B7531741.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531753.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)

![6-[[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7531791.png)
